Cypermethrin

Description

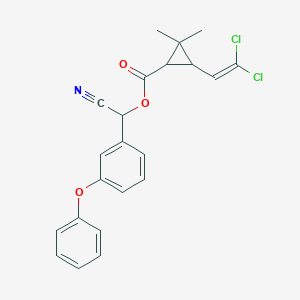

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023998 | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |

| Record name | Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.25 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Viscous semi-solid, Colorless crystals - pure isomers | |

CAS No. |

52315-07-8, 97955-44-7 | |

| Record name | Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypermethrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypermethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cypermethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TR49121NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanistic Studies of Cypermethrin Action

Neurophysiological Targets of Cypermethrin

This compound primarily targets voltage-gated sodium channels, but it also influences other ion channels and neurotransmitter systems. nih.govekb.egnih.gov

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in nerve cells. patsnap.comnih.gov this compound, a type II pyrethroid, disrupts the normal functioning of these channels. nih.govekb.egnih.gov

This compound modifies the gating properties of voltage-gated sodium channels. patsnap.com It initially slows the activation or opening of the channel. nih.gov Crucially, it significantly slows the rate of channel inactivation, causing the channels to remain open for an extended duration, much longer than the normal few milliseconds, potentially for seconds. nih.govnih.govmdpi.com This prolonged open state is a hallmark of type II pyrethroid action. nih.gov

The prolonged opening of sodium channels induced by this compound leads to an excessive influx of sodium ions into the nerve cell. patsnap.commdpi.com This influx causes a sustained depolarization of the nerve cell membrane. patsnap.com The resulting persistent depolarization leads to neuronal hyperexcitability, characterized by continuous and uncontrolled firing of action potentials. patsnap.comnih.gov This state of hyperexcitation can overwhelm the nervous system. patsnap.com

The continuous firing of nerve impulses due to sustained depolarization disrupts normal action potential propagation. patsnap.com While initial repetitive firing occurs, the prolonged depolarization can eventually lead to a state where the generation of further action potentials is impaired or ceases, contributing to the disruptive effects on nerve function. nih.gov

Influence on Other Ion Channels (Calcium, Chloride)

In addition to its primary effects on sodium channels, this compound has been shown to interfere with other ion channels, including voltage-gated calcium and chloride channels. patsnap.comnih.govekb.egmdpi.comneptjournal.com this compound can inhibit voltage-gated calcium channels by altering their kinetics and calcium influx, which in turn affects processes regulated by calcium, such as neurotransmitter release. ekb.eg Furthermore, this compound can suppress the open state of voltage-gated chloride channels and inhibit GABA-dependent uptake of chloride ions, contributing to hyperexcitability. nih.govekb.eg

Effects on Neurotransmitter Systems (e.g., GABAergic Inhibition)

This compound also modulates the levels and activity of neurotransmitters, including gamma-aminobutyric acid (GABA). nih.govnih.gov GABA is a major inhibitory neurotransmitter in the central nervous system that regulates chloride channels. nih.govekb.egwikipedia.org this compound can antagonize GABAergic inhibition, and some studies report decreased GABA levels in the brain following exposure to high concentrations of this compound. nih.govekb.egekb.eg This suppression of GABAergic activity contributes to the observed hyperexcitability and neurotoxicity symptoms. nih.govekb.eg

Here is a summary of the key interactions:

| Target | Effect of this compound |

| Voltage-Gated Sodium Channels | Slows activation, significantly delays inactivation, prolongs open state. nih.govnih.govmdpi.com |

| Voltage-Gated Calcium Channels | Inhibits by altering kinetics and calcium influx. ekb.eg |

| Voltage-Gated Chloride Channels | Suppresses open state, inhibits GABA-dependent chloride uptake. nih.govekb.eg |

| GABAergic System | Antagonizes GABA, potentially decreases GABA levels, reduces inhibition. nih.govekb.egekb.eg |

Here is a table summarizing research findings on this compound's effects on GABA levels:

| Study | Species | This compound Dose/Exposure | Observed Effect on GABA Levels | Citation |

| Kumar et al. (reported in search result) | Rats | High concentration (> 145 mg/kg) | Decreased | nih.gov |

| Anantharam et al. (reported in search result) | Experimental Animals | High dose | Downregulation | ekb.eg |

| Alsemeh et al. | Rats | CYP-treated group (dose not specified in snippet) | Statistically significant lower | ekb.eg |

| Han et al. (reported in search result) | Mice | 20 mg/kg | Increased | ekb.eg |

Comparative Molecular Mechanisms of Selectivity

The selective toxicity of this compound towards insects compared to mammals and other non-target organisms is a crucial aspect of its utility as an insecticide. This selectivity is primarily attributed to differences in the structure and function of sodium channels across species, as well as variations in metabolic detoxification pathways.

Species-Specific Sodium Channel Affinities

Differences in the amino acid sequences and structural variations of voltage-gated sodium channels between insects and mammals contribute significantly to the selective toxicity of this compound. Insect sodium channels generally exhibit a higher affinity for this compound due to these structural variations. patsnap.com Studies comparing the sensitivity of insect and mammalian sodium channel isoforms in expression systems have shown that insect channels are considerably more sensitive to pyrethroid modification than mammalian channels. nih.gov While sodium channel alpha subunit genes are highly conserved across taxa, resulting in high amino acid sequence identity between orthologous subunits (e.g., >95% between rats and humans), even these differences can lead to variations in functional and pharmacological properties, including sensitivity to pyrethroids. nih.gov

Research indicates that pyrethroids, including this compound, bind preferentially to insect sodium channels in the open conformation, and modification of these channels can be dependent on repeated depolarization. nih.gov This state-dependent modification further contributes to the differential effects observed between species.

Differential Metabolic Detoxification Pathways in Non-Target Organisms

Another key factor contributing to this compound's selectivity is the presence of more efficient metabolic and detoxification pathways in mammals and other non-target organisms compared to insects. patsnap.com Vertebrates, including mammals and birds, possess enzyme systems, primarily in the liver, that can rapidly hydrolyze pyrethroids like this compound into less toxic metabolites. inchem.orgwho.int

The primary metabolic pathway for this compound in mammals involves the hydrolysis of the ester bond, yielding inactive acid and alcohol components. inchem.org This hydrolysis is largely carried out by microsomal carboxylesterases. inchem.org Further degradation and oxidation of these initial metabolites also occur, leading to a range of more water-soluble compounds that can be more easily excreted. inchem.org

Studies have shown that trans-isomers of this compound are generally hydrolyzed more rapidly than cis-isomers, with oxidation being a more significant metabolic pathway for the cis-isomers. inchem.org The pattern of metabolites can also vary depending on the route of exposure. inchem.org

In contrast, insects generally have less efficient detoxification systems, making them more susceptible to the persistent action of this compound on their sodium channels. However, resistance in insect populations can develop through mechanisms including increased activity levels of detoxification enzymes like esterases and mixed-function oxidases. basf.com

Non-target aquatic organisms, such as fish and crustaceans, are generally highly sensitive to this compound due to differences in metabolism and potentially target-site sensitivity. researchgate.netmdpi.com Some studies suggest that organisms with relatively simpler monooxygenase enzyme systems and lower metabolic rates, such as some reptiles, may not be able to detoxify pesticides as effectively as warm-blooded animals. lacerta.de

Isomeric and Enantiomeric Contributions to Mechanistic Activity

This compound is a complex mixture of stereoisomers due to the presence of chiral centers in its chemical structure. Technical grade this compound typically contains eight possible stereoisomers, arising from three stereogenic centers. researchgate.netresearchgate.net These isomers exist as four enantiomeric pairs. researchgate.net The biological activity and toxicological profiles of these individual isomers can vary significantly. inchem.orgresearchgate.netacs.org

Stereoselective Interactions at Target Sites

The interaction of pyrethroids, including this compound, with voltage-gated sodium channels is highly stereospecific. inchem.orgsci-hub.seannualreviews.org Different stereoisomers of this compound can bind to distinct sites on the sodium channel or interact with the same site with different affinities and effects. inchem.org

Research indicates that the 1R and 1S cis isomers can bind competitively to one site on the sodium channel, while the 1R and 1S trans isomers may bind non-competitively to another site. inchem.org Furthermore, certain stereoisomers, such as the 1S forms, may not modify channel function themselves but can block the effects of the more active 1R isomers. inchem.org This stereospecific binding is a critical determinant of the neurotoxic effects observed. sci-hub.seannualreviews.org

Studies using techniques like voltage-clamp have confirmed the stereospecificity of pyrethroid actions on nerves, showing that the minimum neuroactive concentrations of less toxic isomers are significantly higher than those of the corresponding toxic isomers. annualreviews.org

Differential Bioactivity of this compound Isomers

Not all eight isomers of technical this compound contribute equally to its insecticidal activity. researchgate.net Specific technical products like alpha-cypermethrin (B165848), beta-cypermethrin (B1669542), and zeta-cypermethrin (B1354587) are enriched with certain isomers that exhibit higher biological activity. researchgate.net

Studies have demonstrated that isomer 2 is often the most biologically active isomer in various this compound mixtures. researchgate.net Other isomers can be significantly less active, with some being 30 to 100 times less active than isomer 2, and others 100 to 10,000 times less active. researchgate.net

The differential bioactivity extends beyond insecticidal effects to other biological activities and toxicological profiles in non-target organisms. For instance, studies on the toxicity of beta-cypermethrin, which consists of four chiral isomers, have shown that its isomers can induce stereoselective metabolic changes in cells. nih.govnih.gov Different isomers of beta-cypermethrin have been observed to have varying potencies in inducing effects like apoptosis and cell cycle arrest. nih.gov

The stereoselective degradation of this compound isomers has also been observed in the environment, such as in soils and aquatic systems, influenced by microbial activity. researchgate.netnih.gov This differential degradation can impact the persistence and potential ecological risks associated with specific isomers. researchgate.net

The presence of significant differences in the biological properties of this compound stereoisomers highlights the importance of considering the isomeric composition of commercial products for understanding their efficacy, environmental fate, and potential impact on non-target organisms. researchgate.net

Environmental Fate and Transport of Cypermethrin

Environmental Persistence and Dissipation Kinetics

The persistence of cypermethrin in the environment is influenced by various factors, including the matrix (soil or water) and prevailing environmental conditions. This compound is generally considered to have moderate persistence in soils. orst.edunre.tas.gov.au Dissipation in both soil and water occurs through a combination of biotic and abiotic processes, primarily microbial degradation, hydrolysis, and photolysis. environment-agency.gov.ukorst.edunih.govfortunejournals.com

Soil Half-Life under Aerobic and Anaerobic Conditions

The half-life of this compound in soil can vary significantly depending on the conditions. Under aerobic conditions, reported soil half-lives range from 4 days to 8 weeks. orst.edunih.gov Some studies indicate aerobic half-lives between 6 and 20 days. piat.org.nz In a sandy loam soil under laboratory conditions, a half-life of 2.5 weeks has been observed. orst.edu Another study in sandy loam soil reported a half-life of 60 days. epa.gov

Under anaerobic conditions, this compound is generally more persistent than under aerobic conditions. orst.edunih.gov Reported anaerobic half-lives include values of <14 days and 63 days. nih.govpiat.org.nz Studies using labeled this compound in sandy loam soil under anaerobic conditions reported half-lives of 53-63 days. epa.gov

Table 1 summarizes some reported soil half-life values for this compound:

| Condition | Soil Type | Half-Life (approximate) | Source |

| Aerobic | Various | 4 days - 8 weeks | orst.edunih.gov |

| Aerobic | Various | 6 - 20 days | piat.org.nz |

| Aerobic | Sandy loam | 2.5 weeks | orst.edu |

| Aerobic | Sandy loam | 60 days | epa.gov |

| Anaerobic | Various | <14 days | piat.org.nz |

| Anaerobic | Various | 63 days | nih.gov |

| Anaerobic | Sandy loam | 53 - 63 days | epa.gov |

Factors Influencing Soil Persistence (e.g., Organic Matter, Clay Content, Microbial Activity)

Several soil properties significantly influence the persistence and degradation rate of this compound. Increased persistence has been observed in soils with high organic matter content and high clay content. nih.govpiat.org.nz This is attributed to the strong adsorption of this compound to these soil components, which can reduce its bioavailability for microbial degradation. nih.govfrontiersin.org

Microbial activity plays a crucial role in the degradation of this compound in soil. orst.edunih.gov this compound degrades more slowly in sterile soils compared to natural soils, highlighting the importance of microorganisms. piat.org.nzwho.int Reduced microbial activity leads to increased persistence. nih.govpiat.org.nz Soil pH can also affect degradation, with higher pH increasing adsorption and potentially slowing degradation in some cases. piat.org.nzwho.int Temperature and soil moisture content are additional factors that influence the degradation rate of this compound in soil. nih.govfrontiersin.org

Aquatic Dissipation Dynamics (e.g., Water Systems, Daylight Influence)

This compound has very low water solubility (4 ppb at 20°C). orst.edupiat.org.nz It is extremely hydrophobic and tends to quickly move from the aqueous phase to suspended particulates and sediment. orst.edupiat.org.nzwho.int This strong adsorption to suspended matter and sediment is a primary factor in its rapid dissipation from the water column. piat.org.nzwho.int

In water, this compound is relatively stable to hydrolysis under normal environmental temperatures and pH values (pH 7 and below), with hydrolysis half-lives reported as >50 days. orst.edupiat.org.nz Hydrolysis becomes more rapid at higher pH (pH 9). orst.eduwho.int Photolysis can also contribute to degradation in water, with reported half-lives >100 days. orst.edupiat.org.nz However, some studies suggest faster degradation in natural waters compared to distilled water, potentially due to photosensitization by natural organic constituents. who.int Measured degradation rates in water have been reported in the range of a few days (0.88 and 4 days). environment-agency.gov.uk Dissipation rates in aquatic systems can be rapid, with about 95% loss within 24 hours after application to water and sediment in some studies, primarily due to rapid sorption. who.int The presence of aquatic vegetation can also influence this compound concentrations in water, with lower concentrations observed in vegetated treatments compared to unvegetated ones. unlp.edu.ar

Sorption and Mobility in Environmental Compartments

The sorption behavior of this compound dictates its mobility and distribution in soil and aquatic environments.

Adsorption to Soil and Sediment Particles

This compound exhibits a strong tendency to adsorb to soil and sediment particles. orst.edunre.tas.gov.aucentreecotox.ch This strong affinity is primarily due to its low water solubility and high lipophilicity (high octanol-water partition coefficient, Kow). piat.org.nzwho.int The soil adsorption coefficient (Koc) for this compound is high, indicating strong binding to organic carbon in soil. piat.org.nzmdpi.com This strong adsorption means that soil and sediment serve as the main environmental reservoirs for this compound. piat.org.nzwho.int

Factors influencing adsorption include organic matter content, clay content, and pH. nih.govfrontiersin.orgacademicjournals.org Higher organic matter and clay content generally lead to increased adsorption. nih.govpiat.org.nz Higher pH can also increase adsorption in soils. piat.org.nzwho.int

Mobility in Soil Columns and Potential for Groundwater Intrusion

Due to its strong adsorption to soil particles, this compound is generally considered to be fairly immobile in soil. orst.edunre.tas.gov.aunih.govpiat.org.nz Studies using soil columns have shown that parent this compound tends to remain in the upper layers of the soil profile. epa.govkspsjournal.or.krmsu.edu The leaching potential of this compound is reported to be very limited because of its strong adsorption and low water solubility. orst.edunre.tas.gov.aunih.govmsu.edu

However, while the parent compound is largely immobile, some of its degradation products, such as cis/trans-DCVA (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid), can be more mobile. piat.org.nzepa.govepa.gov In aged soil column leaching studies, the degradate DCVA has been detected in the leachate, indicating a potential for movement through the soil profile. epa.govepa.gov The mobility of metabolites can vary from intermediate to mobile depending on the specific metabolite and soil properties like pH. piat.org.nzepa.gov Despite the low mobility of the parent compound, this compound has been detected in groundwater in some intensive agricultural areas, suggesting that under certain conditions, it can reach groundwater. mdpi.com

Transport in Runoff Water and Sediment

This compound has a very low solubility in water, reported as less than 9 µg/L at 20°C piat.org.nzenvironment-agency.gov.ukservice.gov.ukfishersci.ca. It is extremely hydrophobic and exhibits a strong affinity for organic matter piat.org.nz. This high lipophilicity, indicated by a high octanol-water partition coefficient (Kow) of 3.98 x 10⁶, causes it to bind strongly to soil and sediment particles piat.org.nz.

Due to its strong binding to soil, this compound is not expected to be highly mobile in soil environment-agency.gov.uk. However, it can be transported to nearby water bodies via runoff and erosion, particularly when bound to suspended sediment particles piat.org.nzenvironment-agency.gov.ukservice.gov.uk. Studies have shown that if released to surface water, this compound rapidly partitions to sediment, which acts as an environmental sink for the compound epa.govregulations.gov. In natural water bodies, it will quickly partition into organic matter-containing substrates, including bed sediment, phytoplankton, suspended particles, and aquatic plants regulations.gov. The extent of partitioning to sediment in surface water depends on the relative densities of these other substrates in the water body regulations.gov.

Research indicates that the amount of this compound partitioning from sediment to water can vary depending on the type of sediment. For instance, in one study, 55% of trans-cypermethrin (B1354588) moved to water above sand, while only 4% moved to water above silt or clay over a 24-hour period piat.org.nz.

Field studies have provided data on this compound concentrations in runoff water and sediment. In one study on sunflower cultivated plots with different soil slopes, this compound was detected in runoff water once at levels below the limit of quantification (LOQ) 7 days after foliar application researchgate.netnih.gov. However, it was detectable in sediment for seven samplings researchgate.netnih.gov. Maximum sediment concentrations were observed 7 days after foliar application, reaching 0.097 and 0.143 µg/g in cultivated plots with 1% and 5% soil slopes, respectively, and 0.394 and 0.500 µg/g in uncultivated plots researchgate.netnih.gov. Despite these detections, the total amount of this compound transferred by sediment remained low, less than 0.01% of the total applied active ingredient, even on plots with a 5% inclination researchgate.netnih.gov.

Data on this compound Concentrations in Sediment 7 Days After Foliar Application researchgate.netnih.gov:

| Plot Type | Soil Slope | Maximum Sediment Concentration (µg/g) |

| Cultivated | 1% | 0.097 |

| Cultivated | 5% | 0.143 |

| Uncultivated | 1% | 0.394 |

| Uncultivated | 5% | 0.500 |

The strong sorption to soil and sediment generally reduces the mobility and bioavailability of this compound piat.org.nz. However, migration to deeper soil layers can occur through macropore transport with soil particles, particularly with high dose treatments for soil pests ikm.org.my.

Volatilization Dynamics and Atmospheric Partitioning

This compound is considered to have a low potential to volatilize and is not expected to be present in significant quantities in the air piat.org.nzenvironment-agency.gov.ukservice.gov.uk. Its chemical properties, including a low Henry's Law Constant (average of 2.5 x 10⁻⁷ atm-m³/mol at 20°C), suggest limited partitioning from water to air piat.org.nzmst.dk.

Pesticides can enter the atmosphere during and after application through various mechanisms, including spray drift, aerosol formation, and volatilization from leaf and soil surfaces wur.nlmdpi.com. Volatilization can occur as the pesticide turns into vapor from plant and soil surfaces after application mdpi.com.

While this compound's low volatility limits its presence in the gaseous phase of the atmosphere, pesticides in the atmosphere can exist in both gaseous and particle phases mdpi.comresearchgate.net. The partitioning between these phases is influenced by factors such as temperature and humidity researchgate.net. Studies on the gas/particle partitioning of pesticides in the atmosphere utilize methods involving the collection of both particulate and gaseous phases using specialized samplers mdpi.com.

Although this compound is considered non-volatile wikipedia.org, atmospheric transport of pesticides, including those that bind to particles, is a recognized pathway for environmental contamination mst.dknih.gov. Wind erosion can also transport soil particles loaded with pesticides into the atmosphere mdpi.com.

Degradation Pathways and Bioremediation of Cypermethrin

Biotic Degradation Mechanisms

Biotic degradation of cypermethrin is primarily carried out by microorganisms, particularly bacteria and fungi, present in soil and water oup.compiat.org.nzekb.egmetu.edu.trneptjournal.combohrium.com. Microbial degradation is considered a key process for the removal of this compound from the environment and is often more significant than abiotic processes in certain conditions, such as in soil piat.org.nzepa.gov.

Microbial Degradation Pathways

Microorganisms possess diverse enzymatic capabilities that allow them to metabolize this compound. The principal route of microbial degradation involves the hydrolysis of the ester bond scielo.org.mxpiat.org.nzekb.egmetu.edu.tr. Following ester hydrolysis, the resulting metabolites can undergo further transformation through various pathways, including cleavage of the diaryl linkage, oxidation, and ultimately mineralization to CO₂ nih.govekb.eg.

Several bacterial genera, including Ochrobactrum, Pseudomonas, Streptomyces, Bacillus, Serratia, Acinetobacter, Klebsiella, Enterobacter, and Stenotrophomonas, have been identified as capable of degrading this compound scielo.org.mxoup.comekb.egmetu.edu.trneptjournal.comals-journal.commdpi.com. Fungal strains such as Aspergillus oryzae have also been reported to degrade this compound neptjournal.com.

Factors influencing microbial degradation include temperature, pH, and the availability of carbon sources ekb.egals-journal.commdpi.com. Optimal temperatures for this compound degradation by some bacterial strains have been observed in the range of 35-38 °C, while neutral to slightly alkaline pH (around 7-8) can also be favorable ekb.egals-journal.commdpi.com.

Ester Bond Hydrolysis

Ester bond hydrolysis is the initial and often the principal step in the microbial degradation of this compound scielo.org.mxpiat.org.nzekb.egmetu.edu.tr. This reaction is catalyzed by microbial enzymes such as carboxylesterases, aminopeptidases, or esterases metu.edu.tr. The cleavage of the ester bond results in the formation of 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) scielo.org.mxpiat.org.nzekb.egmetu.edu.tr.

Research has identified specific bacterial strains and consortia that are efficient in carrying out this hydrolysis. For example, Klebsiella pneumoniae strain YH43 was shown to degrade a high percentage of this compound, with α-cyano-3-phenoxybenzyl alcohol and cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate identified as main degradation products, suggesting ester bond hydrolysis scielo.org.mx. Another study found that Enterobacter hormaechei ZK101 and Stenotrophomonas maltophilia ZK102 effectively degraded this compound to 3-PBA metu.edu.tr. A bacterial consortium of Bacillus thuringiensis strain SG4 and Bacillus sp. strain SG2 demonstrated enhanced this compound degradation through carboxyl ester bond hydrolysis nih.govmdpi.com.

While ester hydrolysis effectively breaks down the parent compound, the resulting metabolites, particularly 3-PBA, can sometimes be more persistent or exhibit toxicity, requiring further degradation ekb.egmetu.edu.tr. Subsequent microbial pathways are necessary for the complete mineralization of these intermediate products scielo.org.mxekb.eg.

Benzene (B151609) Ring Cleavage and Further Metabolism

Following the initial ester bond cleavage, the resulting metabolites undergo further breakdown. Degradation pathways often involve the cleavage of the benzene ring present in the 3-phenoxybenzyl alcohol moiety of this compound. researchgate.netneptjournal.comcapes.gov.brnih.govdntb.gov.ua This subsequent metabolism can lead to the formation of various products. For instance, 3-phenoxybenzaldehyde (B142659) is considered a marker metabolic intermediate in the degradation of this compound and other pyrethroids. scispace.com Studies have identified several metabolites, indicating that after ester bond hydrolysis, the degradation proceeds with the breakdown of the benzene ring and subsequent metabolic steps. researchgate.netneptjournal.comcapes.gov.brnih.govdntb.gov.ua

Role of Specific Bacterial and Fungal Strains

Numerous bacterial and fungal strains have demonstrated the ability to degrade this compound, utilizing it as a carbon or nitrogen source. frontiersin.org Specific genera known for their this compound-degrading capabilities include Bacillus, Pseudomonas, Ochrobactrum, Stenotrophomonas, and Enterobacter. metu.edu.trresearchgate.netresearchgate.netimrpress.com

Bacillus : Strains like Bacillus subtilis 1D have shown complete degradation of this compound within 15 days under laboratory conditions, with studies indicating the involvement of enzymes like laccase. neptjournal.com Bacillus thuringiensis strain SG4 is another efficient degrader, capable of degrading approximately 80% of this compound (50 mg/L) in minimal salt medium within 15 days under optimal conditions (32 °C, pH 7.0, 110 rpm shaking). researchgate.netcapes.gov.brnih.govscispace.com Immobilized SG4 cells showed an even higher degradation rate (85.0%) and a significantly lower half-life (5.3 days) compared to the control (52.9 days). researchgate.netnih.gov Bacillus species are frequently reported for pyrethroid degradation, often linked to carboxylesterase production. researchgate.net

Pseudomonas : Pseudomonas aeruginosa has been identified as a this compound-degrading microorganism. cabidigitallibrary.org Pseudomonas aeruginosa CH7 demonstrated the ability to degrade 90% of beta-cypermethrin (B1669542) within 12 days, a process potentially amplified by the production of the biosurfactant rhamnolipid. researchgate.net

Ochrobactrum : Ochrobactrum intermedium strain PDB-3 has shown 100% degradation of this compound (80 ± 0.02 mg/kg) in soil within 20 days under optimal conditions (30 °C). researchgate.net Ochrobactrum lupini strain DG-S-01 absorbed approximately 87% of beta-cypermethrin within 7 days. imrpress.com

Stenotrophomonas : Stenotrophomonas maltophilia ZK102, isolated from agricultural soil, was found to be efficient in degrading this compound, converting it to 3-PBA. metu.edu.tr Under optimal conditions (38.1 °C, pH 6.7), strain ZK102 degraded 81.9% of this compound (6.6 mg/L) in minimal salt medium within 5 days. metu.edu.tr

Enterobacter : Enterobacter hormaechei ZK101, also isolated from agricultural soil, demonstrated this compound degradation capabilities, converting it to 3-PBA. metu.edu.tr Under optimal conditions (33.9 °C, pH 6.7), strain ZK101 degraded 67.6% of this compound (5.69 mg/L) in minimal salt medium within 5 days. metu.edu.tr Studies have noted that the accumulation of 3-PBA by these strains could be an environmental concern due to its higher toxicity than this compound. metu.edu.tr

Other bacterial genera reported to degrade this compound include Micrococcus, Sphingobium, Acinetobacter, Serratia, Klebsiella, Rhodococcus, Comamonas, Streptomyces, Brevibacillus, Raoultella, and Cunninghamella. metu.edu.trscielo.org.mxfrontiersin.orgresearchgate.netresearchgate.netimrpress.comfrontiersin.orgnih.gov Fungal genera such as Eurotium, Fusarium, and Aspergillus have also been implicated in this compound mycoremediation. researchgate.net

Here is a table summarizing some bacterial strains and their this compound degradation efficiencies:

| Bacterial Strain | Initial this compound Concentration | Degradation Percentage | Timeframe | Conditions | Source |

| Bacillus subtilis 1D | Not specified | Complete | 15 days | Laboratory conditions | neptjournal.com |

| Bacillus thuringiensis SG4 | 50 mg/L | ~80% | 15 days | 32 °C, pH 7.0, 110 rpm shaking | researchgate.netnih.gov |

| Bacillus thuringiensis SG4 (Immobilized) | Not specified | 85.0% | 5.3 days | Compared to 52.9 days for control | researchgate.netnih.gov |

| Klebsiella pneumoniae YH43 | 100 mg/L | 87.55% | 360 hours | Minimal salt medium | scielo.org.mx |

| Enterobacter hormaechei ZK101 | 5.69 mg/L | 67.6% | 5 days | 33.9 °C, pH 6.7, minimal salt medium | metu.edu.tr |

| Stenotrophomonas maltophilia ZK102 | 6.6 mg/L | 81.9% | 5 days | 38.1 °C, pH 6.7, minimal salt medium | metu.edu.tr |

| Ochrobactrum intermedium PDB-3 | 80 ± 0.02 mg/kg | 100% | 20 days | 30 °C in soil | researchgate.net |

| Ochrobactrum lupini DG-S-01 | Not specified | ~87% | 7 days | Not specified | imrpress.com |

| Bacillus sp. SG2 | 50 ppm | >81% | 15 days | 32 °C, pH 7, 116 rpm shaking, minimal medium | nih.gov |

Enzymatic Biotransformation

Enzymes play a critical role in the biodegradation of this compound by catalyzing specific reactions that break down the molecule. Key enzyme families involved include carboxylesterases, cytochrome P450 monooxygenases, and glutathione (B108866) S-transferases. d-nb.infonih.govfrontiersin.org

Carboxylesterase Activity

Carboxylesterases (CarEs) are a primary group of enzymes responsible for initiating pyrethroid degradation through the hydrolysis of the ester bond. metu.edu.trfrontiersin.orgresearchgate.netnih.govmdpi.com This hydrolysis is a crucial step in detoxifying this compound. conicet.gov.ar Carboxylesterases have been found in various organisms, including bacteria, fungi, insects, and mammals, highlighting their widespread role in ester-containing compound hydrolysis. frontiersin.org Studies have characterized carboxylesterases from bacteria like Bacillus cereus and Bacillus subtilis for their pyrethroid-degrading activity. mdpi.com Enhanced carboxylesterase activity has been linked to increased resistance to beta-cypermethrin in certain organisms. nih.govfrontiersin.orgresearchgate.net

Cytochrome P450 Monooxygenase Involvement

Cytochrome P450 monooxygenases (CYPs) are another important enzyme system involved in the metabolism of xenobiotics, including this compound. d-nb.infomdpi.comnih.govnih.govbibliotekanauki.pl CYPs catalyze oxidation reactions that can increase the solubility and facilitate the breakdown of complex organic compounds like pesticides. mdpi.com While their role in fungal pyrethroid degradation is well-established, bacterial cytochrome P450 involvement in the initial ester bond cleavage is less commonly reported. mdpi.com However, CYPs are known to participate in the further degradation steps, including the oxidation and cleavage of aromatic rings. mdpi.com Studies in insects have shown that P450-mediated metabolism contributes to resistance to this compound. nih.govnih.govbibliotekanauki.pl There is evidence suggesting that this compound can be a substrate for specific CYP isoforms, such as CYP1A1. conicet.gov.ar

Glutathione S-Transferase and Esterase Contributions

Glutathione S-transferases (GSTs) and esterases (which include carboxylesterases) are also recognized for their contributions to the detoxification and metabolism of insecticides like this compound. d-nb.infofrontiersin.orgconicet.gov.arnih.gov GSTs are involved in conjugating glutathione to the pesticide molecule, increasing its water solubility and facilitating its excretion. conicet.gov.ar Increased activity of GSTs and esterases has been associated with enhanced metabolic detoxification of pesticides. d-nb.infofrontiersin.orgnih.gov However, studies have also observed inhibition of GST activity in the presence of this compound or its metabolites, potentially due to competition for active sites or cellular damage. conicet.gov.ar

Identification and Characterization of Degradation Metabolites

Identifying and characterizing the metabolites formed during this compound degradation is crucial for understanding the biodegradation pathways and assessing the potential toxicity of the breakdown products. Analytical techniques such as gas chromatography (GC), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are widely used for this purpose. neptjournal.com GC-MS analysis can reveal different peaks representing individual degraded metabolites. neptjournal.com

The initial step of ester bond hydrolysis typically yields two primary metabolites: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzyl alcohol (3-PBA). metu.edu.trscielo.org.mxfao.org 3-PBA can be further metabolized to 3-phenoxybenzaldehyde and subsequently to 3-phenoxybenzoic acid. scispace.comfao.org DCVA is also subject to further degradation. fao.org

Studies have identified a range of other metabolites resulting from the subsequent metabolism of these initial products, including hydroxylation products of the phenoxy ring and dicarboxylic acid derivatives of DCVA. fao.org For example, analysis of degradation products by Bacillus thuringiensis strain SG4 led to the identification of nine metabolites, supporting a pathway involving ester bond cleavage followed by degradation of the benzene ring and subsequent metabolism. researchgate.netcapes.gov.brnih.gov Bacillus sp. strain SG2 degradation of this compound revealed metabolites such as 4-propylbenzoate, 4-propylbenzaldehyde, phenol (B47542) M-tert-butyl, and 1-dodecanol, suggesting a novel degradation pathway. nih.gov

While biodegradation aims to produce less toxic compounds, some metabolites, such as 3-PBA, can still exhibit toxicity, sometimes even higher than the parent compound, highlighting the importance of complete mineralization. metu.edu.trscielo.org.mx

Here is a table listing some identified this compound degradation metabolites:

| Metabolite | Parent Compound Relationship | Notes | Source |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) | Ester hydrolysis product | Major metabolite in some organisms; can be further degraded. | scielo.org.mxfao.org |

| 3-phenoxybenzyl alcohol | Ester hydrolysis product | Unstable chemical; converted to 3-PBA. | metu.edu.tr |

| 3-phenoxybenzaldehyde | Metabolite of 3-phenoxybenzyl alcohol | Marker metabolic intermediate in pyrethroid degradation. | scispace.com |

| 3-phenoxybenzoic acid (3-PBA) | Metabolite of 3-phenoxybenzaldehyde | Can be more toxic than this compound; accumulation is a concern. | metu.edu.trscielo.org.mx |

| DCVA dicarboxylic acid | Metabolite of DCVA | Identified in water-sediment systems. | fao.org |

| Hydroxylated phenoxy ring products | Further metabolism product | Result from hydroxylation of the phenoxy group. | fao.org |

| 4-propylbenzoate | Further metabolism product | Identified in degradation by Bacillus sp. SG2. | nih.gov |

| 4-propylbenzaldehyde | Further metabolism product | Identified in degradation by Bacillus sp. SG2. | nih.gov |

| Phenol M-tert-butyl | Further metabolism product | Identified in degradation by Bacillus sp. SG2. | nih.gov |

| 1-dodecanol | Further metabolism product | Identified in degradation by Bacillus sp. SG2. | nih.gov |

Primary Metabolites

The initial step in the microbial degradation of this compound typically involves the hydrolysis of the ester bond. This crucial reaction is often catalyzed by enzymes such as carboxylesterases or esterases, as well as monooxygenases and pyrethroid hydrolases. metu.edu.tr This process yields primary metabolites, notably 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzoic acid (3-PBA). ekb.egcentreecotox.chethz.ch Another common primary metabolite is this compound carboxamide, which is considered transient in soil and sediment. centreecotox.ch

Studies have identified various bacterial strains capable of initiating this ester hydrolysis. For instance, Streptomyces sp. can produce monooxygenase enzymes involved in this breakdown, while Pseudomonas aeruginosa strains can produce pyrethroid hydrolase. metu.edu.tr Klebsiella pneumoniae YH43 has been shown to produce α-cyano-3-phenoxybenzyl alcohol and cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate as main degradation products, suggesting ester bond hydrolysis. scielo.org.mx

Following oral administration in humans, DCVA (both cis and trans isomers) and 3-PBA, along with 3-(4'-hydroxyphenoxy) benzoic acid (4OH3PBA), have been recovered as major metabolites in urine. who.intnih.gov The ratio of these metabolites can differ depending on the route of exposure. who.intnih.gov

Secondary and Terminal Degradation Products

The primary metabolites, DCVA and 3-PBA, can undergo further degradation to form secondary and terminal products. 3-PBA, for example, can be converted to 4-hydroxy-3-phenoxybenzoic acid or broken down into protocatechuate and phenol. ekb.eg Under natural environmental conditions, 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol are described as end products that can be further mineralized to compounds such as gallic acid, catechol, and protocatechuic acid. scielo.org.mx

Analysis of degradation products by Bacillus thuringiensis strain SG4, for instance, identified nine metabolites, indicating that this compound degradation can proceed through cleavage of its ester bond, followed by degradation of the benzene ring, and subsequent metabolism. nih.govresearchgate.net

Accumulation of Intermediate Metabolites

While the degradation of this compound is a crucial process, the accumulation of intermediate metabolites, particularly 3-PBA, can pose an environmental concern because its toxicity is reported to be higher than that of this compound itself. metu.edu.trmetu.edu.tr

Several studies have observed the accumulation of 3-PBA during this compound degradation by certain bacterial strains. For example, Enterobacter hormaechei ZK101 and Stenotrophomonas maltophilia ZK102 were found to efficiently degrade this compound to 3-PBA, leading to its accumulation. metu.edu.trmetu.edu.tr Similarly, Rhodococcus sp. JQ-L transformed this compound to 3-PBA, which accumulated in the culture medium and inhibited the strain's growth and degradation ability. nih.govfrontiersin.org This highlights the importance of identifying microbial consortia or strains that can further degrade these intermediate products.

Bioremediation Strategies

Bioremediation, utilizing the metabolic capabilities of microorganisms, is a promising approach for cleaning up this compound-contaminated environments.

Bioaugmentation Approaches

Bioaugmentation involves introducing specific microorganisms with known this compound-degrading abilities into contaminated sites to enhance the degradation process. diva-portal.org This strategy can be particularly effective when indigenous microbial populations are insufficient or lack the necessary metabolic pathways to degrade this compound and its metabolites efficiently.

Studies have demonstrated the effectiveness of bioaugmentation using various bacterial strains. For instance, bioaugmentation of this compound-contaminated soil slurry with Bacillus thuringiensis strain SG4 significantly enhanced its biodegradation. nih.govresearchgate.net A co-culture of Rhodococcus sp. JQ-L, which degrades this compound to 3-PBA, and Comamonas sp. A-3, which efficiently degrades 3-PBA, showed efficient and complete degradation of both this compound and its toxic metabolite. nih.govfrontiersin.org This co-culture approach has potential for bioremediation of this compound-contaminated environments. nih.govfrontiersin.org

Other bacterial genera reported to degrade this compound and potentially used in bioaugmentation include Acinetobacter, Pseudomonas, Streptomyces, Bacillus, Serratia, Ochrobactrum, Roultella, Aspergillus, Candida, and Trichoderma. ekb.egoup.com

Optimization of Microbial Degradation Conditions

Optimizing environmental conditions is crucial for maximizing the efficiency of microbial this compound degradation. Key factors influencing microbial activity include pH and temperature. metu.edu.trmdpi.com

Research has identified optimal pH and temperature ranges for the degradation of this compound by various bacterial strains. For many this compound-degrading bacteria, the optimal pH is around 7, and the optimal temperature is approximately 30°C. metu.edu.tr

Specific examples of optimized conditions for different strains include:

Enterobacter hormaechei ZK101: 33.9 °C and pH 6.7 for maximum degradation. metu.edu.trmetu.edu.tr

Stenotrophomonas maltophilia ZK102: 38.1 °C and pH 6.7 for maximum degradation. metu.edu.trmetu.edu.tr

Rhodococcus sp. JQ-L: 30°C and pH 7.0. nih.gov

Ochrobactrum intermedium strain SP9: 35°C and pH 7.0, achieving a 69.1% degradation rate within 8 days. ekb.eg

Bacillus stercoris PRSB-1: 40°C and pH 7. thebioscan.com

Bacillus thuringiensis strain SG4: 32 °C and pH 7.0. nih.govresearchgate.netmdpi.com

These findings indicate that while a neutral to slightly alkaline pH and moderate temperatures are generally favorable, the specific optimal conditions can vary depending on the microbial strain involved. metu.edu.trekb.egmdpi.comthebioscan.com

| Bacterial Strain | Optimal Temperature (°C) | Optimal pH | Reference |

| Acinetobacter calcoaceticus MCm5 | 30 | 7 | metu.edu.tr |

| Azoarcus indigens HZ5 | 30 | 7 | metu.edu.tr |

| Bacillus sp. DG-02 | 30 | 7.5 | metu.edu.tr |

| Bacillus licheniformis B-1 | 30 | 7-7.5 | metu.edu.tr |

| Brevibacillus parabrevis JCm4 | 30 | 7 | metu.edu.tr |

| Micrococcus sp. CPN 1 | 30 | 7 | metu.edu.tr |

| Pseudomonas aeruginosa JCm8 | 30 | 7 | metu.edu.tr |

| Streptomyces sp. HU-S-01 | 26–28 | 7.5 | metu.edu.tr |

| Enterobacter hormaechei ZK101 | 33.9 | 6.7 | metu.edu.trmetu.edu.tr |

| Stenotrophomonas maltophilia ZK102 | 38.1 | 6.7 | metu.edu.trmetu.edu.tr |

| Rhodococcus sp. JQ-L | 30 | 7.0 | nih.gov |

| Ochrobactrum intermedium SP9 | 35 | 7.0 | ekb.eg |

| Bacillus stercoris PRSB-1 | 40 | 7 | thebioscan.com |

| Bacillus thuringiensis SG4 | 32 | 7.0 | nih.govresearchgate.netmdpi.com |

Table: Optimal Conditions for this compound Degradation by Selected Bacterial Strains

Insecticide Resistance to Cypermethrin

Global Patterns and Emergence of Resistance in Pest Populations

Resistance to cypermethrin is not an isolated issue but a global phenomenon documented in a wide range of insect species impacting agriculture and public health. nih.gov The emergence of resistance has been reported from various continents, indicating independent evolution in different geographical locations and pest populations. conicet.gov.ar

In Asia, significant resistance has been recorded in major agricultural pests. For instance, populations of the cotton bollworm, Helicoverpa armigera, in Pakistan have demonstrated moderate to high levels of resistance to this compound, with resistance factors ranging from 13- to 205-fold. cambridge.orgoup.com Similarly, high resistance ratios to this compound have been observed in H. armigera populations in central and southern India. icrisat.org In Saudi Arabia, the house fly, Musca domestica, has developed extremely high resistance to alpha-cypermethrin (B165848), with resistance levels increasing from 46.4-fold to 474.2-fold in females after continuous laboratory selection. nih.govmdpi.comnih.gov

In Africa, populations of the mosquito Culex quinquefasciatus in Jigawa, Nigeria, have been found to be resistant to alphathis compound. nih.govsemanticscholar.org In North America, field populations of Culex quinquefasciatus in California have also shown varying levels of resistance to the related pyrethroid permethrin (B1679614), with urban and suburban populations tending to have higher resistance levels. oup.com Resistance has also been documented in other significant pests, such as the tobacco budworm (Spodoptera litura). nih.gov

The following table summarizes documented cases of this compound and alpha-cypermethrin resistance in various pest populations.

| Pest Species | Location | Reported Resistance Level | Citation |

|---|---|---|---|

| Helicoverpa armigera (Cotton Bollworm) | Pakistan | Moderate to High (13- to 205-fold) | cambridge.org |

| Helicoverpa armigera (Cotton Bollworm) | India | High (Resistance ratios >1,000) | icrisat.org |

| Musca domestica (House Fly) | Saudi Arabia | Very High (Up to 474.2-fold) | nih.govmdpi.com |

| Culex quinquefasciatus (Southern House Mosquito) | Nigeria | Resistant to alphathis compound | nih.govsemanticscholar.org |

| Spodoptera litura (Tobacco Budworm) | General | Development of resistance documented | nih.gov |

Mechanisms of Resistance Development

Insects have evolved sophisticated mechanisms to counteract the toxic effects of insecticides like this compound. These mechanisms can be broadly categorized into two main types: target site insensitivity, where the insecticide's molecular target is altered, and metabolic resistance, where the insect enhances its ability to detoxify the chemical. researchgate.netpesticidestewardship.org

This form of resistance occurs when conformational changes in the target protein reduce its affinity for the insecticide, thereby diminishing the insecticide's efficacy. The primary target for pyrethroids, including this compound, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. duke.edunih.gov

One of the most significant and widespread mechanisms of resistance to pyrethroids is known as knockdown resistance (kdr). duke.edu This resistance is conferred by single-nucleotide point mutations in the gene that encodes the VGSC protein. researchgate.net These mutations result in an amino acid substitution that makes the sodium channel less sensitive to the disruptive action of pyrethroids. duke.eduaustinpublishinggroup.com

The most well-characterized kdr mutation is a substitution of leucine (B10760876) to phenylalanine at position 1014 (L1014F). nih.gov This specific mutation has been identified in a multitude of resistant insect species worldwide. Another mutation at the same position, L1014H (leucine to histidine), has also been found in resistant house fly populations. researchgate.net A different mutation, M918T (methionine to threonine), when present in conjunction with L1014F, can lead to even higher levels of resistance, a phenotype termed "super-kdr". nih.gov Numerous other mutations in the sodium channel gene have been associated with pyrethroid resistance in various pests. nih.govwho.int

The table below lists some of the key sodium channel mutations conferring knockdown resistance.

| Mutation | Phenotype | Pest Species Examples | Citation |

|---|---|---|---|

| L1014F | kdr | Musca domestica, Anopheles culicifacies, Haematobia irritans | nih.govaustinpublishinggroup.comnih.gov |

| L1014H | kdr-his | Musca domestica | researchgate.net |

| M918T + L1014F | super-kdr | Musca domestica | nih.gov |

| V1016G / F1534C | kdr | Aedes aegypti | who.int |

The mutations responsible for kdr directly alter the structure of the sodium channel, which in turn can modify its binding characteristics with insecticides. Research on pyrethroid-resistant houseflies, which solely possess the target site insensitivity mechanism, has shown that the kdr gene's expression can manifest as changes in binding kinetics. nih.gov

In these resistant flies, there was a notable decrease in the total number of binding sites for Saxitoxin (STX), a neurotoxin that also binds to sodium channels, coupled with an increased binding affinity. nih.gov When susceptible flies were treated with this compound, the number of STX binding sites decreased while affinity increased. Conversely, in resistant flies, the same treatment had the opposite effect. nih.gov These findings indicate that the structural changes in the sodium channel due to kdr mutations directly impact the receptor's binding affinity, which is a core component of target site resistance.

Metabolic resistance is the most common resistance mechanism and involves the enhanced ability of an insect to detoxify or sequester an insecticide before it can reach its target site. pesticidestewardship.org This is typically achieved through the increased activity or expression of specific detoxification enzymes. nih.gov

A primary group of enzymes implicated in metabolic resistance to pyrethroids is the cytochrome P450 monooxygenases (P450s). researchgate.netbrill.com These enzymes play a crucial role in metabolizing a wide range of foreign compounds, including insecticides. nih.govnih.gov In resistant insects, the genes encoding specific P450s can be overexpressed, leading to a higher concentration of the enzyme, which in turn leads to faster detoxification of this compound into less toxic metabolites. nih.govmdpi.com

The involvement of P450s in this compound resistance is well-documented across several insect orders. For example, in resistant strains of Spodoptera litura, the activity of mixed-function oxidases (a broad class including P450s) was 1.87 times higher compared to susceptible strains. nih.gov In pyrethroid-resistant Anopheles funestus, the duplicated P450 genes CYP6P9a and CYP6P9b are known to play a key role. nih.gov The role of P450s is often confirmed using synergists like piperonyl butoxide (PBO), a chemical that inhibits P450 activity. When pre-exposed to PBO, resistant insects often show a recovery of susceptibility to this compound, demonstrating the critical role of P450-mediated detoxification. nih.govmdpi.com

The table below highlights insect species where P450s have been implicated in this compound resistance.

| Pest Species | Evidence of P450-mediated Resistance | Specific Genes/Enzymes Implicated (if known) | Citation |

|---|---|---|---|

| Anopheles funestus | Synergist assays with PBO restored susceptibility | CYP6P9a, CYP6P9b, CYP6M7 | nih.gov |

| Musca domestica | P450s identified as a key resistance mechanism | CYP6D1 | brill.com |

| Spodoptera litura | Increased mixed-function oxidase activity | Not specified | nih.gov |

| Helicoverpa armigera | Enhanced cytochrome P450 activity | Not specified | icrisat.org |

| Phortica okadai | Increased P450 activity and gene upregulation | Pocyp4d2 | mdpi.com |

Metabolic Resistance

Increased Esterase and Glutathione (B108866) S-Transferase Activity

Metabolic resistance to this compound frequently involves the enhanced activity of detoxification enzymes, particularly esterases (EST) and glutathione S-transferases (GSTs). mdpi.com These enzyme families play a crucial role in breaking down or sequestering the insecticide before it can reach its target site in the nervous system.

In resistant insect populations, the activity of these enzymes is often significantly elevated compared to susceptible populations. For instance, studies on the red hairy caterpillar (Amsacta albistriata) selected for this compound resistance over 20 generations showed a marked increase in detoxification enzyme activity. researchgate.net Similarly, in this compound-resistant populations of Spodoptera litura, esterase activity was 2.86 times higher and glutathione-S-transferase activity was 1.71 times higher than in susceptible populations. nih.gov This upregulation indicates an adaptive physiological response to insecticide exposure. nih.gov

Research on various tick and insect species has consistently linked higher EST and GST activity with pyrethroid resistance. In strains of the cattle tick Rhipicephalus microplus with low-level this compound resistance, both α-esterase and β-esterase activities were significantly higher compared to susceptible strains. nih.gov In the tomato leaf miner, Tuta absoluta, exposure to this compound in combination with synergists that inhibit these enzymes led to a significant decrease in both EST and GST activities, which correlated with increased mortality, further confirming the role of these enzymes in conferring resistance. researchgate.netsamipubco.com

The following table summarizes findings on the increased activity of these enzymes in this compound-resistant insect strains.

| Species | Enzyme | Fold Increase/Activity Level in Resistant Strain | Reference |

| Spodoptera litura | Esterases | 2.86 times higher than susceptible strain | nih.gov |

| Spodoptera litura | Glutathione-S-Transferase (GST) | 1.71 times higher than susceptible strain | nih.gov |

| Rhipicephalus microplus | α-esterase | 3.89 to 10.85 µmol/min/mg protein | nih.gov |

| Rhipicephalus microplus | β-esterase | 1.75 to 5.87 µmol/min/mg protein | nih.gov |

| Tuta absoluta (QAL strain) | Esterase (EST) | 73.55 nmol/min/mg protein (after treatment with this compound + cuminaldehyde) | samipubco.com |

Synergistic Effects with Metabolic Inhibitors (e.g., Piperonyl Butoxide)

The role of metabolic enzymes in this compound resistance can be confirmed through the use of synergists, which are chemicals that inhibit these enzymes. Piperonyl butoxide (PBO) is a well-known synergist that primarily inhibits cytochrome P450 monooxygenases but can also affect other detoxification pathways. publichealthtoxicology.com When a resistant insect is exposed to a combination of this compound and PBO, the insecticide's toxicity is often restored or significantly increased. This synergistic effect demonstrates that metabolic detoxification is a key resistance mechanism.

Studies have shown that PBO can significantly enhance the efficacy of this compound against resistant strains. In the sheep blowfly, Lucilia cuprina, co-treatment of an insecticide-susceptible strain with alpha-cypermethrin and PBO resulted in synergism ratios (SRs) as high as 114-fold. nih.govresearchgate.net However, in an insecticide-resistant strain, the synergistic effect was markedly reduced, with SRs of only 4.6-fold at a 20:1 PBO to alpha-cypermethrin ratio, suggesting that while metabolic resistance was present, other mechanisms might also be at play or that the P450s in the resistant strain were less sensitive to PBO. nih.govresearchgate.net

Similarly, research on the whitefly Bemisia tabaci demonstrated that using PBO in combination with alpha-cypermethrin significantly suppressed the development of resistance by over 60% compared to selection with alpha-cypermethrin alone. nih.gov In resistant populations of the red hairy caterpillar, Amsacta albistriga, the synergism ratio of PBO increased by 10-fold, indicating the involvement of mixed-function oxidases in resistance. researchgate.net These findings highlight the potential of using synergists like PBO to manage and delay the evolution of metabolic resistance to this compound.

The table below presents data on the synergistic effects observed when combining this compound with metabolic inhibitors.

| Species | Insecticide | Synergist | Synergism Ratio (SR) / Effect | Reference |

| Lucilia cuprina (Susceptible Strain) | Alpha-cypermethrin | Piperonyl Butoxide (PBO) | Up to 114-fold | nih.govresearchgate.net |

| Lucilia cuprina (Resistant Strain) | Alpha-cypermethrin | Piperonyl Butoxide (PBO) | 4.6-fold (at 20:1 ratio) | nih.govresearchgate.net |

| Bemisia tabaci | Alpha-cypermethrin | Piperonyl Butoxide (PBO) | Suppressed resistance development by >60% | nih.gov |

| Amsacta albistriga (Resistant Strain) | This compound | Piperonyl Butoxide (PBO) | 10-fold increase | researchgate.net |

| Tuta absoluta | This compound | Cuminaldehyde | SR ranged from 2.51 – 6.69 | researchgate.net |

| Tuta absoluta | This compound | (-)-carvone | SR ranged from 2.51 – 6.69 | researchgate.net |